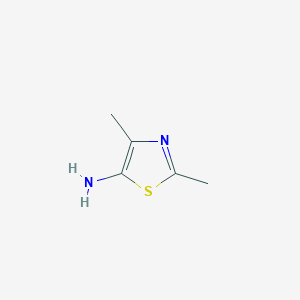

2,4-Dimethylthiazol-5-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dimethyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUDQIWSDAOUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethylthiazol 5 Amine and Its Precursors

Strategies for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 2,4-dimethylthiazol-5-amine. The Hantzsch thiazole synthesis is a classic and widely employed method, though alternative cyclization approaches also provide viable routes to the thiazole nucleus.

Hantzsch Thiazole Synthesis and Related Protocols

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the 2,4-dimethylthiazole (B1360104) core, chloroacetone (B47974) serves as the α-haloketone and thioacetamide (B46855) as the thioamide component. orgsyn.org The reaction proceeds through the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclodehydration to form the thiazole ring.

A common procedure involves reacting thioacetamide with chloroacetone. orgsyn.org To streamline the process, the thioacetamide can be generated in situ from acetamide (B32628) and phosphorus pentasulfide in a suitable solvent like dry benzene. orgsyn.org The reaction is initiated by gentle heating and proceeds exothermically. orgsyn.org

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

| Chloroacetone, Thioacetamide | - | - | 2,4-Dimethylthiazole | - | orgsyn.org |

| Acetamide, Phosphorus pentasulfide, Chloroacetone | Dry Benzene | Reflux | 2,4-Dimethylthiazole | 41-45% | orgsyn.org |

Alternative Cyclization Approaches for the Thiazole Nucleus

Beyond the Hantzsch synthesis, other methods have been developed for the formation of the thiazole ring. One such approach involves the cyclizing dehydration of an α-acylamino-carbonyl compound. For instance, the reaction of 1-bromopropan-2-one with ethanethioic S-acid in the presence of triethylamine (B128534) yields S-(2-oxopropyl) ethanethioate. This intermediate, upon reaction with ammonia, cyclizes to form 2,4-dimethylthiazole. ias.ac.in

Another strategy involves the reaction of α,α-dibromoketones with thiourea, which has been shown to be an efficient route to 2,4-disubstituted thiazoles. ias.ac.in Furthermore, electrochemical methods have been explored for the synthesis of 2-aminothiazoles via a cascade enamine C–H thiolation and C–N amination. ias.ac.in

Targeted Synthesis of 2,4-Dimethylthiazole Precursors

The synthesis of precursors, particularly substituted thiazoles that can be further functionalized, is crucial. Key precursors for this compound include 2,4-dimethylthiazole itself and its carboxylic acid derivatives.

Approaches Involving Chloroacetone and Thioacetamide

As previously mentioned, the reaction between chloroacetone and thioacetamide is a direct and efficient method for preparing 2,4-dimethylthiazole. orgsyn.org A well-documented procedure involves the in situ formation of thioacetamide from acetamide and phosphorus pentasulfide in dry benzene, followed by the gradual addition of chloroacetone. orgsyn.org The reaction is exothermic and, after completion, the product is isolated through a workup procedure involving basification and extraction. orgsyn.org This method is advantageous as it avoids the isolation of the often unstable thioacetamide. orgsyn.org

| Starting Materials | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

| Acetamide, Phosphorus pentasulfide, Chloroacetone | - | Dry Benzene | Exothermic, followed by reflux | 2,4-Dimethylthiazole | 41-45% | orgsyn.org |

Derivations from Thiazole Carboxylic Acids

2,4-Dimethylthiazole can also be obtained from 2,4-dimethylthiazole-5-carboxylic acid. orgsyn.org This is typically achieved through decarboxylation, for example, by heating the carboxylic acid with calcium oxide. orgsyn.org The synthesis of 2,4-dimethylthiazole-5-carboxylic acid itself can be accomplished by reacting thioacetamide with ethyl α-chloroacetoacetate to yield ethyl 2,4-dimethylthiazole-5-carboxylate, which is then hydrolyzed. nih.gov An alternative, more rapid method for the ester involves the in situ generation of thioacetamide from acetamide and phosphorus pentasulfide, followed by reaction with ethyl α-chloroacetoacetate. nih.gov

| Starting Material | Reagents | Conditions | Product | Reference |

| 2,4-Dimethylthiazole-5-carboxylic acid | Calcium Oxide | Heating | 2,4-Dimethylthiazole | orgsyn.org |

| Thioacetamide, Ethyl α-chloroacetoacetate | - | - | Ethyl 2,4-dimethylthiazole-5-carboxylate | nih.gov |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | NaOH (aq) | - | 2,4-Dimethylthiazole-5-carboxylic acid | nih.gov |

Introduction of the 5-Amino Functionality

The final and critical step in the synthesis of the target compound is the introduction of an amino group at the 5-position of the 2,4-dimethylthiazole ring. This can be achieved through several synthetic transformations.

One of the most effective methods is the Curtius rearrangement of 2,4-dimethylthiazole-5-carboxylic acid azide (B81097). ias.ac.innih.gov The synthesis starts with the conversion of ethyl 2,4-dimethylthiazole-5-carboxylate to the corresponding hydrazide by reacting it with hydrazine (B178648). nih.gov The hydrazide is then treated with nitrous acid to form the acyl azide. nih.gov The azide can be rearranged to an isocyanate, which upon hydrolysis yields the desired 2,4-dimethyl-5-aminothiazole. nih.govwikipedia.org It has been noted that the decomposition of the azide with dilute hydrochloric acid can furnish the amine, whereas treatment with acetic acid and acetic anhydride (B1165640) leads to the acetylated amine, 2,4-dimethyl-5-acetaminothiazole, which can then be hydrolyzed to the free amine. ias.ac.innih.gov

Attempts to use the Hofmann rearrangement on 2,4-dimethylthiazole-5-carboxamide and the Schmidt reaction on 2,4-dimethylthiazole-5-carboxylic acid have been reported to be unsuccessful. ias.ac.innih.gov

Another viable route is the nitration of 2,4-dimethylthiazole followed by reduction . 2,4-Dimethylthiazole can be nitrated to yield 2,4-dimethyl-5-nitrothiazole in good yields. nih.gov The subsequent reduction of the nitro group to an amino group can be challenging to isolate, but has been achieved using iron, followed by acetylation to isolate 2,4-dimethyl-5-acetaminothiazole, which can then be hydrolyzed. nih.gov

| Precursor | Reaction | Key Reagents | Intermediate | Final Product | Reference |

| Ethyl 2,4-dimethylthiazole-5-carboxylate | Curtius Rearrangement | 1. Hydrazine2. Nitrous Acid3. Dilute HCl or Acetic Anhydride/Hydrolysis | 2,4-Dimethylthiazole-5-carbonyl azide | This compound | ias.ac.innih.gov |

| 2,4-Dimethylthiazole | Nitration and Reduction | 1. Nitrating agent2. Iron (reducing agent) | 2,4-Dimethyl-5-nitrothiazole | This compound | nih.gov |

Conversion of 5-Carboxylic Esters to Amines (e.g., Hofmann, Curtius, Schmidt Reactions)

The conversion of carboxylic esters to amines is a well-established field in organic synthesis, with the Hofmann, Curtius, and Schmidt reactions being cornerstone methods. scribd.com These reactions typically proceed through an isocyanate intermediate formed via rearrangement. organicchemistrytutor.com When applied to ethyl 2,4-dimethylthiazole-5-carboxylate, these methods have met with varying degrees of success. ias.ac.in

The Hofmann reaction , which involves the degradation of an amide with a hypohalite, proved unsuccessful. ias.ac.innumberanalytics.com Attempts to convert the amide of 2,4-dimethylthiazole-5-carboxylic acid into the desired amine using sodium hypochlorite (B82951) or sodium hypobromite (B1234621) under various conditions failed. The primary outcomes were decomposition of the starting material or hydrolysis back to the carboxylic acid. ias.ac.in

The Schmidt reaction , which uses hydrazoic acid to convert carboxylic acids or their esters directly to amines, also failed to produce this compound. scribd.comias.ac.in Hydrazoic acid did not react with either 2,4-dimethylthiazole-5-carboxylic acid or its ethyl ester. ias.ac.in

The Curtius reaction , however, provided a viable pathway to the target compound. ias.ac.in This multi-step sequence begins with the conversion of the starting ester, ethyl 2,4-dimethylthiazole-5-carboxylate, into the corresponding hydrazide. Treatment of this hydrazide with nitrous acid yields the acyl azide. This azide is then rearranged to an isocyanate intermediate, which can be trapped and hydrolyzed to furnish the final amine. A crucial modification involves treating the dry azide with a mixture of acetic acid and acetic anhydride, which directly produces 2,4-dimethyl-5-acetaminothiazole in nearly quantitative yield. This acetylated intermediate is then hydrolyzed under acidic conditions to give 2,4-dimethyl-5-aminothiazole. ias.ac.in

| Reaction | Starting Material | Outcome for 2,4-Dimethylthiazole-5-amine Synthesis | Reference |

| Hofmann | 2,4-Dimethylthiazole-5-carboxamide | Unsuccessful; decomposition and hydrolysis observed. | ias.ac.in |

| Schmidt | 2,4-Dimethylthiazole-5-carboxylic acid (or ester) | Unsuccessful; no reaction with hydrazoic acid. | ias.ac.in |

| Curtius | Ethyl 2,4-dimethylthiazole-5-carboxylate | Successful; proceeds via hydrazide and azide intermediates. | ias.ac.in |

Direct Amination Approaches and Observed Reactivity

Directly introducing an amino group onto the thiazole ring at the C5 position is a challenging synthetic problem. The C5 position of the 2,4-dimethylthiazole ring exhibits low reactivity towards nucleophilic substitution and direct amination, similar to an unactivated aryl halide. ias.ac.in

Attempts to form 2,4-dimethyl-5-aminothiazole by reacting 2,4-dimethylthiazole with hydrazoic acid were unsuccessful. ias.ac.in Furthermore, the bromine atom in 2,4-dimethyl-5-bromothiazole is very unreactive, failing to react with potassium phthalimide (B116566) or urotropin, common reagents for introducing an amino group. This lack of reactivity highlights the difficulty of direct functionalization at this position. ias.ac.in In contrast, palladium-catalyzed amination reactions have become powerful tools for forming C-N bonds, but their application often requires specific N-heterocyclic carbene (NHC) ligands and carefully optimized conditions, which have not been specifically reported for the direct amination of 2,4-dimethylthiazole at the C5 position. bohrium.com

Mechanistic Insights into Synthetic Pathways

The mechanisms underpinning the synthesis of this compound and its precursors are rooted in fundamental organic chemistry principles. The precursor, ethyl 2,4-dimethylthiazole-5-carboxylate, is typically formed via the Hantzsch thiazole synthesis. This involves the condensation and cyclization of thioacetamide with ethyl α-chloroacetoacetate. ias.ac.inorgsyn.org

The successful synthesis of this compound via the Curtius reaction follows a well-understood pathway. organicchemistrytutor.comias.ac.in

Hydrazide Formation : The starting ester reacts with hydrazine to form 2,4-dimethylthiazole-5-carbohydrazide.

Azide Formation : The hydrazide is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding acyl azide.

Rearrangement : Upon heating, the acyl azide undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. This is the key rearrangement step. scribd.comresearchgate.net

Trapping and Hydrolysis : The isocyanate is not isolated. Instead, it is immediately trapped. When the dry azide is treated with acetic acid and acetic anhydride, the isocyanate reacts to form 2,4-dimethyl-5-acetaminothiazole. This is a critical step as it prevents the isocyanate from reacting with the amine product to form a urea (B33335) byproduct. ias.ac.in The resulting stable acetamido compound is then hydrolyzed, typically with hydrochloric acid in ethanol, to yield the final product, 2,4-dimethyl-5-aminothiazole. ias.ac.in

The failure of the Hofmann rearrangement under various alkaline conditions suggests that the thiazole ring is unstable to the harsh basic conditions required, leading to decomposition. ias.ac.in The unreactivity of the C5 position in direct amination attempts is attributed to the electron-rich nature of the thiazole ring, which makes it resistant to nucleophilic attack unless activated by a suitable leaving group and specific catalytic systems. ias.ac.in

Considerations for Sustainable and Efficient Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on developing sustainable and efficient processes, often referred to as "green chemistry." mdpi.com For the synthesis of this compound and its precursors, several strategies can be considered to improve efficiency and reduce environmental impact.

One key area is the synthesis of the thiazole core itself. The Hantzsch synthesis, while classic, can be optimized. One-pot procedures where the thioacetamide is generated in-situ from acetamide and phosphorus pentasulfide before reacting with the α-haloketone offer increased efficiency by reducing isolation steps. orgsyn.org The use of microwave irradiation or ultrasound has been shown to dramatically reduce reaction times and increase yields in the synthesis of various heterocyclic compounds, including thiazole derivatives. mdpi.comacs.org

Catalysis plays a pivotal role in sustainable synthesis. The development of efficient catalysts can reduce the need for stoichiometric reagents and harsh reaction conditions. For instance, in the synthesis of related thiazolidine (B150603) structures, iron-nickel magnetic nanoparticle catalysts have been used under solvent-free conditions, allowing for easy catalyst recovery and reuse. nih.gov While not directly applied to this compound, these principles are transferable. For the amination step, exploring modern catalytic methods, such as copper-catalyzed aminoheteroarylation or palladium-catalyzed cross-coupling, could potentially open more direct and efficient routes, avoiding the multi-step Curtius rearrangement. bohrium.comnih.gov

The choice of solvents and reagents is also critical. Utilizing greener solvents or solvent-free conditions, as demonstrated in some modern protocols for heterocycle synthesis, minimizes waste and potential environmental harm. nih.govacs.org For example, one-pot multicomponent reactions are highly atom-economical and can be performed using environmentally benign catalysts and solvents. acs.org

| Approach | Description | Potential Benefit | Reference |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates, such as in-situ generation of thioacetamide for Hantzsch synthesis. | Reduced waste, time, and resource consumption. | orgsyn.org |

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Drastically reduced reaction times, often with improved yields. | mdpi.comacs.org |

| Green Catalysis | Employing reusable catalysts (e.g., magnetic nanoparticles) or highly efficient metal catalysts (e.g., Cu, Pd complexes). | Lower catalyst loading, milder conditions, easier product purification, and catalyst recycling. | bohrium.comnih.govnih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High atom economy, simplified procedures, and rapid access to molecular diversity. | acs.org |

Chemical Transformations and Derivatization Strategies of 2,4 Dimethylthiazol 5 Amine

Reactions at the Amino Group (N-Derivatization)

The exocyclic amino group at the C5 position is a primary site for derivatization due to its nucleophilic character. This allows for the formation of various functional groups, significantly altering the molecule's physicochemical properties.

The amino group of 2,4-Dimethylthiazol-5-amine readily undergoes acylation to form stable amide derivatives. A notable example is the synthesis of 2,4-dimethyl-5-acetaminothiazole. One indirect but effective method involves the Curtius rearrangement of 2,4-dimethylthiazole-5-carbonyl azide (B81097). When this azide is treated with a mixture of acetic acid and acetic anhydride (B1165640), it yields 2,4-dimethyl-5-acetaminothiazole in nearly quantitative amounts. ias.ac.in This reaction proceeds by forming the amine, which is immediately trapped as the acetyl derivative, preventing the formation of urea (B33335) byproducts. ias.ac.in

Conversely, the hydrolysis of the resulting acetamino compound can regenerate the parent amine. This transformation of 2,4-dimethyl-5-acetaminothiazole back to 2,4-dimethyl-5-aminothiazole can be achieved under specific hydrolytic conditions. ias.ac.inias.ac.in Amide bond formation can also be accomplished using standard coupling reagents. Protocols utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP), often with a catalytic amount of Hydroxybenzotriazole (HOBt), are effective for coupling carboxylic acids to electron-deficient amines, a category that can include aminothiazoles. nih.gov

Table 1: Synthesis of Acetaminothiazole Derivative

| Reactant(s) | Reagent(s) | Product | Yield | Citation |

|---|---|---|---|---|

| 2,4-Dimethylthiazole-5-carbonyl azide | Acetic acid, Acetic anhydride | 2,4-Dimethyl-5-acetaminothiazole | Quantitative | ias.ac.in |

The synthesis of urea and urethane (B1682113) derivatives from this compound or its precursors provides access to a class of compounds with significant biological interest. nih.govnih.gov Similar to amide formation, the azide intermediate from the Curtius reaction of ethyl 2:4-dimethylthiazole-5-carboxylate serves as a key precursor. ias.ac.in

Urethane Formation : The reaction of the liquid azide with alcohol furnishes the corresponding urethane (ethyl N-(2,4-dimethylthiazol-5-yl)carbamate). ias.ac.in However, this specific urethane has been noted for its high stability, resisting hydrolysis by strong acids like 48% hydrobromic acid and concentrated hydrochloric acid, though it decomposes in the presence of 10% sodium hydroxide. ias.ac.in

Urea Formation : When the azide is decomposed in the presence of dioxane, it leads to the formation of a symmetrical urea derivative, N,N'-bis(2,4-dimethylthiazol-5-yl)urea. ias.ac.in This occurs alongside a liquid product not identified as the simple amine. ias.ac.in Direct synthesis from the amine can also be achieved using reagents like phosgene (B1210022) derivatives or isocyanates. researchgate.net

Table 2: Formation of Urea and Urethane Analogs from Azide Precursor

| Precursor | Reagent/Solvent | Product | Citation |

|---|---|---|---|

| 2,4-Dimethylthiazole-5-carbonyl azide | Ethanol | Ethyl N-(2,4-dimethylthiazol-5-yl)carbamate | ias.ac.in |

The nucleophilic 5-amino group is a key handle for constructing more complex molecules through condensation and coupling reactions. A significant application is in the synthesis of substituted pyrimidines, where the aminothiazole acts as a building block. For instance, 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors have been designed where the 5-position of the aminothiazole is coupled to a pyrimidine ring. cardiff.ac.uk The synthesis can involve the reaction of a guanidine (B92328) derivative with a propiol-1-one derivative of the thiazole (B1198619), leading to the formation of a new heterocyclic system attached via the nitrogen atom. cardiff.ac.uk An example is the formation of 4-(2,4-dimethylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine, which highlights the utility of the amino group in forming C-N bonds to create larger, pharmacologically relevant structures. nih.gov

These reactions significantly expand the chemical space accessible from this compound, allowing for its incorporation into diverse molecular frameworks.

Synthesis of Complex Molecular Architectures Featuring the 2,4-Dimethylthiazol-5-yl Moiety

The amine functionality at the 5-position, along with the methyl groups at positions 2 and 4, provides reactive sites for building larger, multi-cyclic systems. Chemists have leveraged these features to integrate the 2,4-dimethylthiazol-5-yl core into a variety of scaffolds, including pyrimidines, bis-heterocycles, and conjugates with other bioactive molecules. These strategies are crucial for developing new chemical entities with specific structural and functional attributes.

The pyrimidine ring is a privileged scaffold in drug discovery, and its fusion with a thiazole ring often leads to compounds with significant biological relevance. The integration of the 2,4-dimethylthiazol-5-yl moiety into a pyrimidine core typically results in a 2,4,5-trisubstituted pyrimidine architecture. cardiff.ac.ukresearchgate.netrsc.org One common synthetic approach involves the reaction of a guanidine derivative with a 1,3-dielectrophilic precursor that contains the thiazole unit. For example, derivatives such as 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one can be cyclized with substituted guanidines to yield complex pyrimidines. cardiff.ac.uk This methodology allows for the introduction of various substituents at different positions of the pyrimidine ring, enabling the fine-tuning of the molecule's properties. cardiff.ac.uk

A notable example of this integration is the compound 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine, where the thiazole ring is directly attached to the C5 position of a 2-aminopyrimidine. drugbank.com This structure serves as a core for further derivatization in the development of kinase inhibitors. cardiff.ac.ukdrugbank.com By modifying the aniline (B41778) group attached to the C2 position of the pyrimidine and the substituents on the thiazole ring, researchers can probe the binding pockets of specific enzymes. cardiff.ac.uk

Table 1: Examples of Pyrimidine Scaffolds Incorporating the 2,4-Dimethylthiazol-5-yl Moiety

| Compound Name | R1 (at Pyrimidine C2) | R2 (at Pyrimidine C5) | Source |

| 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine | -NH2 | -H | drugbank.com |

| 5-(5-chloro-2-(3-morpholinophenylamino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine | -NH-(3-morpholinophenyl) | -Cl | cardiff.ac.uk |

| 5-(5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine | -NH-(3-(4-methylpiperazin-1-yl)phenyl) | -Cl | cardiff.ac.uk |

The 2,4-dimethylthiazole (B1360104) core is also a valuable precursor for the synthesis of bis- and poly-heterocyclic systems, where two or more heterocyclic rings are linked together. scielo.org.mxd-nb.infosemanticscholar.org These structures are found in numerous natural products and are of interest for their complex three-dimensional shapes and potential bioactivity. scielo.org.mx

A key strategy for constructing such systems involves derivatizing the 2,4-dimethylthiazole core to introduce a reactive side chain, which can then be used to build a second heterocyclic ring. For instance, ethyl 2-(2,4-dimethylthiazol-5-yl)acetate can be synthesized from ethyl levulinate and thioacetamide (B46855). scielo.org.mx This acetate (B1210297) derivative serves as a versatile intermediate. It can be converted into an amide, 2-(2,4-dimethylthiazol-5-yl)acetamide, which is then cyclized with reagents like Lawesson's reagent to form a second thiazole ring, yielding a [2,5']-bithiazole system. scielo.org.mx Alternatively, the acetate can be elaborated into a β-hydroxyamide intermediate, which upon treatment with a dehydrating agent like DAST (diethylaminosulfur trifluoride), can form a thiazole-oxazole bis-heterocycle. scielo.org.mx

Table 2: Synthesis of Bis-Heterocyclic Systems from 2,4-Dimethylthiazole Derivatives

| Starting Material Derivative | Key Reagents | Resulting Bis-Heterocyclic System | Source |

| 2-(2,4-dimethylthiazol-5-yl)acetamide | Lawesson's reagent, THF | Methyl 2-((2,4-dimethylthiazol-5-yl)methyl)thiazole-4-carboxylate | scielo.org.mx |

| N-(2-hydroxy-1-(methoxycarbonyl)ethyl)-2-(2,4-dimethylthiazol-5-yl)acetamide | DAST, CH2Cl2 | Methyl 2-((2,4-dimethylthiazol-5-yl)methyl)oxazoline-4-carboxylate | scielo.org.mx |

A critical strategy in modern chemical synthesis is the linkage of a core heterocyclic structure to other known bioactive scaffolds to create hybrid molecules. nih.gov This approach aims to combine the functional attributes of both moieties. The 2,4-dimethylthiazol-5-yl unit has been successfully linked to various other bioactive fragments.

In the development of kinase inhibitors, the 2,4,5-trisubstituted pyrimidine scaffold (derived from the thiazole) is often connected to substituted aniline rings. cardiff.ac.uk For example, linking a 3-morpholinophenylamino or a 3-(4-methylpiperazin-1-yl)phenylamino group to the pyrimidine ring creates potent inhibitors of cyclin-dependent kinase 9 (CDK9). cardiff.ac.uk In these molecules, the thiazole-pyrimidine portion acts as the hinge-binding motif, while the substituted aniline projects into other regions of the enzyme's active site. cardiff.ac.uk

Furthermore, the construction of bis-heterocyclic systems, as described previously, can also be viewed as linking to a bioactive scaffold, as the second heterocycle (e.g., oxazole (B20620) or another thiazole) is itself a core component of many biologically active natural products. scielo.org.mx The linkage can also be achieved through different tether lengths and connectivity points, providing a modular approach to creating libraries of complex molecules for screening purposes. scielo.org.mx

Table 3: Examples of Bioactive Scaffolds Linked to the 2,4-Dimethylthiazole Moiety

| Core Thiazole Structure | Linkage Type | Linked Bioactive Scaffold | Resulting Compound Class | Source |

| 5-(Pyrimidin-4-yl)-thiazol-2-amine | C-N bond via pyrimidine C2 | Morpholinophenyl | Kinase Inhibitor | cardiff.ac.uk |

| 5-(Pyrimidin-4-yl)-thiazol-2-amine | C-N bond via pyrimidine C2 | (4-methylpiperazin-1-yl)phenyl | Kinase Inhibitor | cardiff.ac.uk |

| 2,4-Dimethylthiazole | Methylene bridge | Thiazole-4-carboxylate | [2,5']-Bithiazole | scielo.org.mx |

| 2,4-Dimethylthiazole | Methylene bridge | Oxazoline-4-carboxylate | Thiazole-Oxazole System | scielo.org.mx |

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural framework of 2,4-dimethylthiazol-5-amine. By employing a combination of Nuclear Magnetic Resonance (NMR), vibrational, electronic, and mass spectrometries, a comprehensive picture of its atomic arrangement and bonding can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the amino (-NH₂) group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. The two methyl (-CH₃) groups at positions 2 and 4 of the thiazole (B1198619) ring are in different chemical environments and are therefore expected to produce two separate sharp singlets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data from analogous structures.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH₂ (C5) | Variable (e.g., 3.0 - 5.0) | Broad Singlet |

| ¹H | -CH₃ (C2) | ~2.4 | Singlet |

| ¹H | -CH₃ (C4) | ~2.2 | Singlet |

| ¹³C | C2 | ~160 | - |

| ¹³C | C4 | ~145 | - |

| ¹³C | C5 | ~120 | - |

| ¹³C | -CH₃ (C2) | ~19 | - |

| ¹³C | -CH₃ (C4) | ~15 | - |

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are used to identify the functional groups and fingerprint of the molecule by probing its vibrational modes.

For this compound, the FT-IR spectrum is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. The thiazole ring itself will have a series of characteristic vibrations, including C=N and C=C stretching modes, typically found in the 1500-1650 cm⁻¹ region. The C-S stretching vibration is often weaker and appears in the fingerprint region (600-800 cm⁻¹).

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and C-S bond vibrations are typically strong, making it a valuable tool for characterizing the heterocyclic core. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis. Theoretical calculations using methods like DFT are instrumental in assigning the observed vibrational wavenumbers to specific normal modes of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table is predictive and based on general principles and data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| C-H Stretch | -CH₃ | 2850 - 3000 | Medium-Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium |

| C=N Stretch | Thiazole Ring | 1500 - 1620 | Medium-Strong |

| C-H Bend | -CH₃ | 1375 - 1450 | Medium |

| C-N Stretch | Ar-NH₂ | 1250 - 1350 | Strong |

| C-S Stretch | Thiazole Ring | 600 - 800 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted thiazoles typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions associated with the heterocyclic ring and its substituents. The presence of the amino group (-NH₂), an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiazole core, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The solvent can also influence the position and intensity of these bands. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the UV-Vis spectrum and assign the electronic transitions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation patterns. For this compound (C₅H₈N₂S), the calculated molecular weight is 128.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128.

Fragmentation of the molecular ion would likely involve characteristic losses. For instance, the loss of a methyl group (•CH₃) would result in a fragment ion at m/z 113. Subsequent fragmentation of the thiazole ring could lead to various smaller charged fragments, helping to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition.

Quantum Chemical and Theoretical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the molecular and electronic properties of compounds like this compound.

By using functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to calculate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These theoretical structures provide a baseline for understanding the molecule's three-dimensional shape.

Furthermore, DFT calculations can predict various electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and corresponds to the energy of the lowest-lying electronic excitation.

DFT is also widely used to simulate spectroscopic data. It can accurately predict vibrational frequencies (for comparison with FT-IR and FT-Raman spectra), NMR chemical shifts, and electronic absorption wavelengths (for comparison with UV-Vis spectra), which aids in the definitive assignment of experimental signals.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions within a molecular system. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density between occupied Lewis-type (donor) orbitals and formally unoccupied non-Lewis-type (acceptor) orbitals. researchgate.net This analysis is crucial for explaining the electronic structure and stability of molecules like this compound.

In thiazole-containing systems, NBO analysis reveals significant charge delocalization, which contributes to their stability and reactivity. The analysis quantifies the stabilization energy E(2) associated with donor-acceptor interactions. For instance, in studies of related thiazole derivatives, significant stabilization energies are observed for interactions involving the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring and adjacent anti-bonding orbitals. researchgate.netnih.govacadpubl.eu These interactions, such as those between lone pair (LP) orbitals of sulfur or nitrogen and the π* anti-bonding orbitals of the C=C and C=N bonds within the ring, indicate substantial electron delocalization. This delocalization is a key feature of the aromatic character of the thiazole ring.

The NBO analysis also provides insights into the charge distribution across the molecule. In derivatives of 2,4-dimethylthiazole (B1360104), calculations have shown how electron-donating or electron-withdrawing substituents can influence the electron density throughout the heterocyclic ring system. researchgate.net This information is vital for understanding the molecule's reactivity, potential sites for electrophilic or nucleophilic attack, and its ability to form intermolecular interactions, such as hydrogen bonds. nih.gov

The key interactions typically identified in NBO analysis of similar heterocyclic systems are summarized in the table below.

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Significance |

| LP (S) | π* (C=C) | Lone Pair -> Anti-bonding π | Ring Delocalization, Stability |

| LP (N) | π* (C=C) | Lone Pair -> Anti-bonding π | Ring Delocalization, Stability |

| π (C=C) | π* (C=N) | π -> Anti-bonding π | Intramolecular Charge Transfer |

| σ (C-H) | σ* (C-C) | σ -> Anti-bonding σ | Hyperconjugation |

This table represents typical interactions observed in NBO analyses of thiazole-related compounds. LP denotes a lone pair orbital.

Analysis of Tautomerism and Conformational Landscapes

Computational methods are essential for exploring the tautomeric and conformational possibilities of molecules like this compound. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the primary tautomerism to consider is the amine-imine tautomerism. The molecule can exist in the 5-amino form or the 5-imino form, with the latter involving a double bond to the exocyclic nitrogen and a proton shift to a ring atom.

Density Functional Theory (DFT) calculations can be employed to determine the relative energies and stabilities of these different tautomeric forms. ku.dk By calculating the ground-state energies of each tautomer, researchers can predict which form is likely to be predominant under given conditions. ku.dk For many related 2-aminothiazole (B372263) derivatives, the amino form is found to be more stable than the imino tautomer.

Conformational analysis involves identifying the most stable three-dimensional arrangements of the atoms in a molecule. For this compound, this includes the orientation of the amino group and the methyl groups relative to the thiazole ring. While the thiazole ring itself is largely planar, the substituents can rotate. nih.gov Computational techniques, such as potential energy surface (PES) scans, are used to investigate the energy changes associated with the rotation around single bonds (e.g., the C5-NH2 bond). These calculations help to identify the lowest energy conformers (global minima) and the energy barriers to rotation between different conformations. mdpi.com The identification of the most stable conformer is critical, as the molecular geometry dictates its interaction with biological targets. mdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are widely used to predict various spectroscopic parameters for molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. researchgate.netscielo.org.mx

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. scielo.org.mx For derivatives of 2,4-dimethylthiazole, DFT calculations have been used to compute the vibrational modes, including stretching, bending, and twisting of the chemical bonds. researchgate.netscielo.org.mx The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for systematic errors in the computational method. scielo.org.mx The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of each experimental IR band to a specific molecular vibration. researchgate.netscielo.org.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are another key set of parameters that can be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Theoretical NMR predictions for related thiazole structures have shown good correlation with experimental chemical shifts, aiding in the structural elucidation and assignment of signals in complex molecules. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. researchgate.netnih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This allows for the analysis of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transitions, offering insights into the electronic structure and charge transfer characteristics of the molecule. researchgate.net

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the specific interactions that govern molecular recognition. For derivatives of this compound, docking studies have been used to profile their interactions with the active sites of various protein targets, particularly kinases and other enzymes. cardiff.ac.ukmdpi.comscispace.comnih.gov

The interaction profile of a ligand is characterized by the non-covalent forces it establishes with the amino acid residues of the protein's binding pocket. These interactions typically include:

Hydrogen Bonds: The amine group and the nitrogen atom of the thiazole ring in this compound are potential hydrogen bond donors and acceptors, respectively. These are crucial for anchoring the ligand in the active site. researchgate.netscispace.com

Hydrophobic Interactions: The methyl groups and the thiazole ring itself can form favorable hydrophobic interactions with nonpolar residues like valine, leucine, and phenylalanine in the protein's active site. cardiff.ac.ukscispace.com

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

Ionic Interactions: If the ligand or protein residues are charged, electrostatic or ionic interactions can play a significant role in binding. scispace.com

Molecular dynamics (MD) simulations can further refine the interaction profile by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of these interactions. nih.govphyschemres.org

Prediction of Binding Modes and Mechanisms of Action

By analyzing the results of molecular docking simulations, researchers can predict the most likely binding mode of a ligand. nih.gov For thiazole-based compounds targeting protein kinases, a common binding mode involves the formation of hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for ATP-competitive inhibitors. cardiff.ac.uk The thiazole scaffold acts as a core structure that can be appropriately substituted to optimize interactions with different regions of the ATP-binding pocket. cardiff.ac.ukbiointerfaceresearch.com

For example, studies on related thiazolyl-pyrimidine inhibitors targeting cyclin-dependent kinases (CDKs) have shown how the thiazole moiety positions the rest of the molecule to form key interactions. nih.gov The predicted binding mode allows for the formulation of a hypothesis regarding the mechanism of action. If a compound consistently docks in the ATP-binding site and mimics the interactions of ATP, it is predicted to act as a competitive inhibitor. cardiff.ac.ukbiointerfaceresearch.com Docking studies can also reveal potential allosteric binding sites, suggesting non-competitive mechanisms of inhibition. researchgate.net The binding energy values calculated from docking provide a semi-quantitative estimate of the binding affinity, helping to rank potential inhibitors before synthesis. mdpi.com

The table below details common interactions observed for thiazole derivatives in the active sites of protein kinases.

| Interaction Type | Ligand Moiety | Protein Residue Examples | Predicted Mechanism Contribution |

| Hydrogen Bond | Thiazole Nitrogen, Amino Group | Hinge Region Residues (e.g., Cys, Asp) | Anchoring, Competitive Inhibition |

| Hydrophobic Interaction | Methyl Groups, Thiazole Ring | Leucine, Valine, Alanine | Affinity, Selectivity |

| π-π Stacking | Thiazole Ring | Phenylalanine, Tyrosine | Orientation, Affinity |

Virtual Screening Applications for Drug Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The 2,4-dimethylthiazole scaffold, as part of the broader aminothiazole class, represents a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

In virtual screening applications, a library containing thousands or even millions of virtual compounds, which can include the this compound core with various decorations, is docked into the active site of a target protein. nih.gov The compounds are then ranked based on their docking scores and predicted binding energies. nih.gov This process allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent biological evaluation. nih.gov This approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. For example, a virtual library based on a thiazolidinedione core was successfully screened to identify dual inhibitors for inflammatory enzymes. nih.gov This highlights the power of using a core scaffold, such as an aminothiazole, to generate a focused library for discovering novel therapeutic agents.

Biological Activities and Pharmacological Investigations of 2,4 Dimethylthiazol 5 Amine Derivatives

Antimicrobial Potential

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of 2,4-Dimethylthiazol-5-amine have been a focal point of such research, demonstrating significant potential in combating a range of microbial infections.

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These compounds have shown inhibitory activity against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as more resilient strains like methicillin-resistant Staphylococcus aureus (MRSA) and various Bacillus species.

The antibacterial potency of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated good activity against E. coli and Bacillus cereus. mdpi.com Some derivatives have even shown superior potency against resistant strains of E. coli when compared to established antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com Thiazolidine-2,4-dione-linked ciprofloxacin (B1669076) hybrids have also exhibited excellent activity against S. aureus and MRSA, with some compounds showing MIC values in the nanomolar range. nih.gov

| Bacterial Strain | Derivative Type | MIC (μM) | Reference |

|---|---|---|---|

| S. aureus | Ciprofloxacin/thiazolidine-2,4-dione hybrid | 0.02 | nih.gov |

| MRSA | Ciprofloxacin/thiazolidine-2,4-dione hybrid | 0.005 | nih.gov |

| E. coli | 5-methylthiazole (B1295346) based thiazolidinone | 29.8 - 433.5 | mdpi.com |

| B. cereus | 5-methylthiazole based thiazolidinone | 26.3 - 378.5 | mdpi.com |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern, especially in immunocompromised individuals. Research has shown that certain thiazole (B1198619) derivatives can effectively inhibit the growth of various fungal species. For example, novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives have been shown to suppress over 50% of C. albicans biofilm formation at low concentrations. nih.gov Other studies on 5-methylthiazole based thiazolidinones have reported very good antifungal activity, with some compounds being more potent than the reference drugs bifonazole (B1667052) and ketoconazole. mdpi.com

Mechanism of Action Studies

To understand the basis of their antibacterial activity, researchers have delved into the molecular mechanisms of action of this compound derivatives. One of the key targets identified is β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov This enzyme is crucial for the initiation of the fatty acid biosynthesis pathway in bacteria, a pathway that is absent in humans, making it an attractive target for selective antibacterial drugs.

Several studies have synthesized and evaluated thiazole derivatives as potent inhibitors of FabH. These compounds have demonstrated inhibitory activity against E. coli FabH, with IC50 values in the micromolar range. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of the FabH enzyme, providing a rationale for their inhibitory activity and a basis for the design of more potent derivatives. nih.gov The inhibition of this essential enzyme disrupts the bacterial cell membrane synthesis, ultimately leading to bacterial death.

Antineoplastic and Anticancer Properties

The search for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Derivatives of this compound have shown considerable promise in this area, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.

Cytotoxicity against Various Cancer Cell Lines

The antineoplastic potential of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines, including those from lung (A549), cervical (HeLa), and breast (MCF-7) cancers. The cytotoxicity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Studies have shown that these derivatives can significantly reduce the viability of cancer cells in a dose-dependent manner. For instance, a benzimidazole (B57391) derivative was found to have high cytotoxic activity against A549 and HepG2 (liver carcinoma) cells with IC50 values of 15.80 µM and 15.58 µM, respectively. Other research has also reported the antiproliferative effects of different derivatives on various cancer cell lines. researchgate.netnih.gov

| Cancer Cell Line | Derivative Type | IC50 (μM) | Reference |

|---|---|---|---|

| A549 (Lung Carcinoma) | Benzimidazole derivative | 15.80 | |

| MCF-7 (Breast Carcinoma) | Benzimidazole derivative | 32.73 | |

| HeLa (Cervical Carcinoma) | Quinoline derivative | 2 - 50 µg/ml | researchgate.net |

| U251 (Glioblastoma) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.127 - 0.560 | mdpi.com |

Kinase Inhibition

A key mechanism through which many anticancer drugs exert their effects is the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of this compound have been identified as potent inhibitors of several important kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Specifically, 4-(thiazol-5-yl)pyrimidine-based compounds have shown high potency as inhibitors of CDK2 and CDK9. acs.org CDK2 is a key regulator of the cell cycle, while CDK9 is involved in the regulation of transcription. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Some of these derivatives inhibit CDK9 with IC50 values in the low nanomolar range and exhibit significant selectivity over other CDKs. acs.org

Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. nih.gov Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Inhibition of these kinases can lead to mitotic failure and subsequent cell death in cancer cells.

| Kinase Target | Derivative Type | Inhibitory Concentration (nM) | Reference |

|---|---|---|---|

| CDK2 | Aminothiazole derivative | IC50: 1 - 10 | nih.gov |

| CDK9 | 4-thiazol-2-anilinopyrimidine | IC50: 7 | acs.org |

| Aurora A | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Ki: 8.0 | nih.gov |

| Aurora B | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Ki: 9.2 | nih.gov |

Angiogenesis Inhibition (e.g., Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com A key mediator of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), making it a significant target for anti-cancer therapies. mdpi.comnih.gov Thiazole derivatives have been investigated as potential inhibitors of VEGFR-2. Disruption of the VEGF signaling pathway is a validated approach for designing antiangiogenic agents. nih.gov

Research into thiazole-based analogs has shown promising results in VEGFR-2 inhibition. For instance, a derivative featuring a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM, which is comparable to the reference drug sorafenib (B1663141) (IC50 of 51.41 nM). mdpi.com In another study, a series of thiazolidine-2,4-dione derivatives were evaluated for their VEGFR-2 inhibitory effects. rsc.org The most effective compounds, designated 5g, 4g, and 4f, inhibited VEGFR-2 at a submicromolar level with IC50 values of 0.080 µM, 0.083 µM, and 0.095 µM, respectively. rsc.org The activity of compounds 5g and 4g was noted to be more potent than that of sorafenib (IC50 = 0.084 µM). rsc.org

Further studies on different thiazole-containing scaffolds have reinforced their potential as anti-angiogenic agents. The cytotoxic activity of certain 4-chlorophenylthiazolyl and 3-nitrophenylthiazolyl derivatives was correlated with their ability to inhibit the VEGFR-2 enzyme. mdpi.com Specifically, compounds 4b and 4d displayed high cytotoxic activity against the MDA-MB-231 breast cancer cell line with IC50 values of 3.52 µM and 1.21 µM, respectively, comparable to sorafenib's IC50 of 1.18 µM. mdpi.com

| Compound/Derivative | Target | Activity (IC50) | Reference Compound | Reference Activity (IC50) |

|---|---|---|---|---|

| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM | Sorafenib | 51.41 nM mdpi.com |

| Thiazolidine-2,4-dione (5g) | VEGFR-2 | 0.080 µM | Sorafenib | 0.084 µM rsc.org |

| Thiazolidine-2,4-dione (4g) | VEGFR-2 | 0.083 µM | Sorafenib | 0.084 µM rsc.org |

| Thiazolidine-2,4-dione (4f) | VEGFR-2 | 0.095 µM | Sorafenib | 0.084 µM rsc.org |

Proposed Molecular Targets and Pathways in Cancer

The anticancer activity of thiazole derivatives is attributed to their interaction with various molecular targets and the modulation of key cellular pathways. nih.govnih.gov Beyond VEGFR-2, studies have pointed to other enzymes and processes that are crucial for cancer cell survival and proliferation.

One proposed target is the Carbonic Anhydrase (CA) enzyme family. A series of 2,4,5-trisubstitutedthiazole derivatives were investigated as potential inhibitors of Carbonic Anhydrase III (CA III), and subsequently for their cytotoxic activity. nih.gov In this series, compounds 6 and 9, which possess a phenylureido group at the 2-position and a methyl-carboxylate at the 4-position, showed significant cytotoxicity against MCF7, MDA231, and K562 cancer cell lines. nih.gov Compound 6 was particularly potent, with IC50 values of 22 µM (MCF7), 26 µM (MDA231), and 11 µM (K562). nih.gov

Thiazole derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a 3-nitrophenylthiazolyl derivative (compound 4d) was found to induce cell cycle arrest at the G1 and G2/M phases. mdpi.com This compound also demonstrated an apoptosis-inducing effect by increasing the percentage of cells in the pre-G1 phase, boosting p53 levels, and reducing the mitochondrial membrane potential. mdpi.com Similarly, other studies have observed that certain benzo[g]quinazolines, which contain a related heterocyclic system, induce apoptosis in both MCF-7 and HepG2 cell lines. mdpi.com

Other Noteworthy Biological Activities

The thiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities beyond anticancer effects. nih.gov

Anthelmintic Activity

Derivatives of the thiazole nucleus have been reported to possess anthelmintic properties. nih.gov In a study evaluating newly synthesized thiazole compounds, the anthelmintic activity was assessed using an earthworm model and compared against the standard drug, piperazine (B1678402) citrate (B86180). The results indicated that the synthesized compounds showed significant, dose-dependent activity. One compound in particular, 1c, demonstrated the most potent activity, causing paralysis and death of worms in a time comparable to piperazine citrate when tested at a concentration of 5 mg/mL.

| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) | Standard |

|---|---|---|---|---|

| Compound 1c | 5 mg/mL | Comparable to standard | Comparable to standard | Piperazine Citrate |

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory potential. nih.govresearchgate.net Research suggests that these compounds can exert their effects by inhibiting the excessive release of proinflammatory cytokines, which are key mediators in the inflammatory cascade. researchgate.net This mechanism of action indicates that thiazole derivatives could play a role in mitigating inflammatory conditions and the multi-organ damage that can result from a systemic inflammatory response. researchgate.net The anti-inflammatory activity is a frequently reported property of molecules containing the thiazole ring. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiazole and its related heterocyclic derivatives, such as 1,3,4-thiadiazoles, have been a focus of this research. nih.govnih.govcbijournal.com A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov In other studies, different heterocyclic derivatives have shown potent activity. For example, certain dihydroquinazolin-4(1H)-one derivatives displayed a minimum inhibitory concentration (MIC) of 2 µg/mL against the MTB strain H37Rv. nih.gov Another study on a triazole-thiol derivative reported inhibitory activity against the H37Rv and multidrug-resistant (MDR) strains at concentrations of 5.5 µg/mL and 11 µg/mL, respectively, with its potential target being the KasA enzyme involved in mycobacterial cell wall synthesis. mdpi.com

| Compound Series | Strain | Activity (MIC) |

|---|---|---|

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis | Growth inhibitory activity reported nih.gov |

| Dihydroquinazolin-4(1H)-ones (3l, 3m) | H37Rv | 2 µg/mL nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 µg/mL mdpi.com |

| MDR-MTB | 11 µg/mL mdpi.com |

Anticonvulsant Activity

Thiazole and its derivatives have been investigated for their potential as anticonvulsant agents. biointerfaceresearch.com Various studies have employed standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate their efficacy. biointerfaceresearch.comnih.gov

A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4- phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), emerging as the most active compound in the series. biointerfaceresearch.com In a different study focusing on 1,3,4-thiadiazole (B1197879) derivatives, compounds AR-6 and AR-7 showed 50% or more protection in the MES test at a low dose of 30 mg/kg after 0.5 hours, an activity comparable to standard drugs like phenytoin (B1677684) and carbamazepine. ammanu.edu.jo These findings highlight the potential of the thiazole scaffold in the development of new therapeutic agents for epilepsy. biointerfaceresearch.comammanu.edu.jo

| Compound Series | Test Model | Observation |

|---|---|---|

| Thiazolidin-4-one substituted thiazoles (e.g., PTT6) | MES and scPTZ | PTT6 identified as the most active derivative in the series. biointerfaceresearch.com |

| 1,3,4-thiadiazole derivatives (AR-6, AR-7) | MES | ≥50% protection at 30 mg/kg, comparable to phenytoin. ammanu.edu.jo |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been a critical aspect of medicinal chemistry, aiming to delineate how molecular modifications influence their biological activities. These studies are fundamental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Elucidation of Key Pharmacophores and Structural Motifs

Pharmacophore modeling for derivatives of the 2-aminothiazole (B372263) scaffold, a core component of this compound, has identified several key structural features essential for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The 2-aminothiazole moiety itself is a cornerstone for the synthesis of numerous biologically active compounds. researchgate.net

For anticancer activity, the thiazole ring often serves as a central scaffold. Modifications at the 2-amino position and the 4- and 5-positions of the thiazole ring have been extensively studied. For instance, the incorporation of a phenyl group at the C4-position has been shown to have a similar substituent effect on potency as a methyl group at the C4- or C5-position, which tended to decrease potency in certain anticancer assays. nih.gov In contrast, the presence of 4,5-butylidene and benzylic amines attached to the 2-aminothiazole core was beneficial for improving cytotoxicity against specific cancer cell lines. nih.gov

In the context of antimicrobial agents, SAR studies have revealed the importance of various substituents. For example, in a series of 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives, the nature of the substituent on the pyrazoline ring significantly influenced antifungal and antibacterial activity. nih.gov Similarly, for 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives, the type of aryl and hetaryl groups played a crucial role in determining their activity against Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes key pharmacophoric features and their observed impact on biological activity:

| Pharmacophore/Structural Motif | Position on Thiazole Ring | Associated Biological Activity | Reference |

| 2-Aminothiazole | Core Scaffold | Anticancer, Antimicrobial | nih.govresearchgate.net |

| Phenyl group | C4-position | Anticancer | nih.gov |

| 4,5-Butylidene and Benzylic amines | C2-amino and C4/C5-positions | Anticancer | nih.gov |

| Pyrazoline ring | C5-position | Antimicrobial | nih.gov |

| Aryl and Hetaryl groups | C2-position (via pyrazoline linker) | Antimicrobial | nih.gov |

Impact of Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the this compound framework and its analogs have a profound impact on their biological efficacy and selectivity.

In the pursuit of anticancer agents, a study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, found that specific substitutions led to selective antiproliferative activity. nih.gov For instance, one compound exhibited potent and selective activity against human K563 leukemia cells but was significantly less active against other cancer cell lines like MDA-MB-231, MCF-7, and HT-29. nih.gov This highlights the critical role of substituents in directing the selectivity of these compounds.

Further investigations into N-acylated-2-amino-5-benzyl-1,3-thiazoles demonstrated that the nature of the acyl group influenced their selectivity against different cancer cell types, with one compound showing selective action towards human glioblastoma U251. nih.gov The introduction of an isothiocyanatomethyl group at the C4-position of the thiazole ring also led to derivatives with notable antiproliferative activity. nih.gov

Research on a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters revealed that the character of the enamine fragment at the C5 position of the thiazolidinone core determined whether the primary activity was antitrypanosomal or anticancer. nih.gov This underscores the dramatic influence that even subtle changes in substituent groups can have on the biological activity profile.

The table below provides examples of substituent effects on the biological efficacy of thiazole derivatives:

| Derivative Series | Substituent Modification | Impact on Biological Efficacy/Selectivity | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Phenylamide substitution | Selective antiproliferative activity against K563 leukemia cells | nih.gov |

| N-acylated-2-amino-5-benzyl-1,3-thiazoles | Acyl group variation | Selective action towards human glioblastoma U251 | nih.gov |

| 2-(Alkylamido/Arylamido)thiazoles | Alkyl vs. Aryl amido group | Arylamido derivatives showed a remarkable increase in antiproliferative activity | nih.gov |

| 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters | Character of enamine fragment | Determined antitrypanosomal vs. anticancer activity | nih.gov |

Advanced Applications and Future Prospects

Role in Medicinal Chemistry and Drug Discovery Programs

The 2-aminothiazole (B372263) scaffold, of which 2,4-Dimethylthiazol-5-amine is a substituted derivative, is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. mdpi.comnih.gov This structural motif is a key component in numerous therapeutic agents, and its derivatives have been extensively investigated for various biological activities. mdpi.comnih.gov Consequently, this compound serves as a crucial starting material for the synthesis of new bioactive compounds.

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comnih.gov The amino group at the 5-position of this compound provides a convenient handle for chemical modification, allowing for the introduction of diverse substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Table 1: Biological Activities of Selected 2-Aminothiazole Derivatives

| Compound Class | Biological Activity | Research Findings |

|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Cyclin-Dependent Kinase (CDK) Inhibition | Ring-constrained analogues, including thiazolo[4,5-h]quinazolin-8-amines, have been synthesized and shown to inhibit CDKs with very low nanomolar Kᵢ values. The most potent compound in one study inhibited CDK2 with an IC₅₀ of 0.7 nM. nih.gov |

| 2-Amino-4,5-diarylthiazole derivatives | Anti-Candida albicans | A series of thirty trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their activity against five strains of Candida albicans. One demethylated derivative showed anti-Candida albicans activity similar to the commercial antifungal drug fluconazole, with a MIC₈₀ of 9 μM. nih.govmdpi.com |

| 2-Aminothiazole-5-carboxylic acid phenylamide derivatives | Anti-proliferative | A series of these derivatives exhibited good anti-proliferative effects on human K563 leukemia cells. mdpi.com |

Utility as Building Blocks in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable building block for the construction of more complex molecular architectures. The primary amino group can readily participate in a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the facile introduction of new functional groups and the extension of the molecular framework.

For instance, the amino group can be acylated to form amides, which are common structural motifs in many biologically active compounds. mdpi.com Furthermore, it can react with aldehydes and ketones to form Schiff bases, which can then be reduced to secondary amines or used as intermediates in the synthesis of other heterocyclic systems. The thiazole (B1198619) ring itself can also undergo further chemical modifications, providing additional avenues for structural diversification.

The use of 2-aminothiazole derivatives in multi-component reactions has also been explored, enabling the efficient synthesis of complex molecules in a single step. researchgate.net This approach is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery programs.

Potential Contributions to Materials Science and Related Disciplines

While the primary focus of research on this compound and its derivatives has been in the life sciences, there is growing interest in their potential applications in materials science. The thiazole ring is an electron-rich heterocycle that can participate in π-π stacking interactions, which are important for the self-assembly of molecules and the formation of ordered structures.

Thiazolo[5,4-d]thiazole-based materials, which can be conceptually derived from precursors like this compound, have shown remarkable properties in the field of organics and electronics. mdpi.comrsc.org These materials are of interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The ability to tune the electronic properties of these materials through chemical modification of the thiazole core makes them attractive candidates for a wide range of applications.

The development of new synthetic methodologies for thiazolo[5,4-d]thiazoles using greener and more efficient reaction conditions, such as in deep eutectic solvents, further enhances their potential for practical applications. mdpi.com

Development of Analytical Probes and Sensors

The unique photophysical properties of certain 2-aminothiazole derivatives have led to their exploration as fluorescent probes for the detection of biologically and environmentally important analytes. The fluorescence of these molecules can be modulated by their interaction with specific ions or molecules, providing a basis for the development of selective and sensitive sensors.

For example, fluorescent probes based on the 2-aminothiazole scaffold have been developed for the detection of hydrogen sulfide (B99878) (H₂S), an important endogenous signaling molecule. acs.orgacs.org These probes often work on the principle of fluorescence resonance energy transfer (FRET) or through a "turn-on" fluorescence mechanism upon reaction with the analyte.

The cytotoxicity of these probes is an important consideration for their application in living cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess the cell viability and biocompatibility of these probes. acs.orgacs.orgacs.orgnih.govmdpi.commdpi.com

Table 2: Application of Thiazole Derivatives in Analytical Probes

| Probe Type | Analyte | Principle of Detection |

|---|---|---|

| Ratiometric fluorescent probe | Hydrogen Sulfide (H₂S) | The probe exhibits two fluorescence emission peaks, and the ratio of their intensities correlates with the H₂S concentration. acs.org |

| Dual-targeting FRET-based probe | Hydrogen Peroxide (H₂O₂) and Hydrogen Sulfide (H₂S) | Utilizes coumarin (B35378) and naphthalimide fluorophores for the respective detection of H₂O₂ and H₂S through a FRET mechanism. acs.org |

| Benzothiazole-based AIE probe | Hydrogen Peroxide (H₂O₂) | An aggregation-induced emission (AIE) fluorescent 'turn-on' probe for the selective detection of H₂O₂. nih.gov |

Challenges and Emerging Research Avenues

Overcoming Synthetic Hurdles and Improving Yields

The synthesis of thiazole (B1198619) derivatives, while well-established through methods like the Hantzsch condensation, is often hampered by issues such as low yields, harsh reaction conditions, and the use of environmentally hazardous catalysts. organic-chemistry.org Researchers are actively exploring greener and more efficient synthetic routes to address these limitations.

One promising approach involves the use of microwave irradiation, which has been shown to accelerate reaction times and improve yields in the synthesis of hydrazinyl thiazoles. bepls.com Another environmentally benign strategy employs water as a solvent and avoids the use of catalysts altogether, offering a simpler and more sustainable method for producing 2-(alkylsulfanyl)thiazoles. bepls.com Additionally, solvent-free conditions, using iodine as a catalyst, have proven effective for the synthesis of 2-aminothiazole (B372263) derivatives, aligning with the principles of green chemistry. researchgate.net

Efforts to improve traditional methods are also underway. For instance, an improved procedure for synthesizing a key intermediate for fourth-generation cephalosporins, which contains a 2-amino-thiazole moiety, resulted in a high yield of 98.1% at room temperature by optimizing the solvent, reducer, and catalyst. researchgate.net The development of one-pot synthesis protocols, such as the use of tribromoisocyanuric acid for the creation of 2-aminothiazoles from β-keto esters, further simplifies the process and enhances efficiency. organic-chemistry.org

These advancements in synthetic methodologies are critical for making the production of 2,4-Dimethylthiazol-5-amine derivatives more cost-effective, scalable, and environmentally friendly, thereby facilitating further research and development.

Addressing Selectivity and Efficacy in Biological Systems

A significant challenge in the development of thiazole-based therapeutics is achieving high selectivity and efficacy against specific biological targets while minimizing off-target effects. The broad spectrum of biological activities associated with the thiazole nucleus necessitates careful structural modifications to enhance target specificity. nih.govjetir.org

Structure-activity relationship (SAR) studies are crucial in this regard. Research has shown that the nature and position of substituents on the thiazole ring play a pivotal role in determining the biological activity and selectivity of the compound. For example, in a series of anticancer thiazole derivatives, the presence of a methoxy (B1213986) group on a phenyl ring attached to the thiazole core was found to enhance anticancer potential and cell line selectivity. nih.gov Similarly, the introduction of a 3-phenylthiazole-2(3H)-thione group has been linked to significant antibacterial activity. nih.gov

The design and synthesis of compounds containing multiple thiazole rings have also emerged as a strategy to enhance therapeutic activity. mdpi.com Studies have demonstrated that derivatives with di- and trithiazole rings can exhibit antimicrobial activity that surpasses standard antibiotics. mdpi.com Furthermore, the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has shown promising antiproliferative effects on human leukemia cells, with some compounds exhibiting potent and selective activity. mdpi.com

The following table summarizes the impact of different structural modifications on the biological activity of thiazole derivatives, highlighting the ongoing efforts to improve their selectivity and efficacy.

| Compound Series | Structural Modification | Observed Biological Activity | Key Findings |

| Thiazole-hydrazone compounds | Incorporation of a hydrazone moiety | Anticancer, antimicrobial | The hydrazone group can enhance the biological activity profile. bohrium.com |

| Ferrocenyl substituted thiazoles | Addition of a ferrocenyl group | Anticancer | Showed inhibitory effects against human cancer cell lines. jetir.org |

| 2-arylamido/alkylamido thiazoles | Variation of amido substituents | Antiproliferative | Arylamido derivatives showed a remarkable increase in activity compared to alkylamido analogs. nih.gov |

| Thiazole derivatives with multiple thiazole rings | Incorporation of di-, tri-, and tetrathiazole moieties | Antimicrobial | Enhanced therapeutic activities compared to single-ring compounds. mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

The versatility of the thiazole scaffold has led to its investigation in a wide array of therapeutic areas, with ongoing research continually uncovering new biological targets and potential applications. bohrium.com While the anticancer and antimicrobial properties of thiazole derivatives are well-documented, their potential to treat a broader range of diseases is an active area of exploration.

Recent studies have highlighted the potential of thiazole derivatives as: